1-(3,4-Dimethoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14956827
Molecular Formula: C26H29NO6
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H29NO6 |
|---|---|
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-7-methyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C26H29NO6/c1-15(2)32-12-6-11-27-23(17-8-10-20(30-4)21(14-17)31-5)22-24(28)18-13-16(3)7-9-19(18)33-25(22)26(27)29/h7-10,13-15,23H,6,11-12H2,1-5H3 |
| Standard InChI Key | KTINBNQMDCWQHX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=C(C=C4)OC)OC |
Introduction
1-(3,4-Dimethoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound with the PubChem CID: 3539886. It is a heterocyclic molecule characterized by its chromeno-pyrrole core structure and functionalized side chains. The compound's molecular formula is , with a molecular weight of 451.5 g/mol .
This compound's unique structure suggests potential applications in medicinal chemistry, particularly as a candidate for drug development due to its functional groups and heterocyclic framework.
Structural Features
2.1 Molecular Structure
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Core Framework: The compound consists of a chromeno[2,3-c]pyrrole scaffold.
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Substituents:
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A dimethoxyphenyl group at position 1.
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A methyl group at position 7.
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A propan-2-yloxypropyl chain at position 2.
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Functional Groups: Methoxy groups on the phenyl ring and carbonyl functionalities on the pyrrole ring.
2.2 Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-7-methyl-2-(3-propan-2-yloxypropyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
| InChI Key | KTINBNQMDCWQHX-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=C(C=C4)OC)OC |
Synthesis
While specific synthesis routes for this compound are not detailed in the available literature, its structure suggests it could be synthesized via:
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Chromene Formation: Cyclization of a phenolic precursor with an aldehyde or ketone.
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Pyrrole Substitution: Introduction of the pyrrole ring via condensation reactions.
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Functionalization: Addition of side chains through alkylation or etherification.
Potential Applications
5.1 Medicinal Chemistry
The chromeno-pyrrole scaffold is often associated with bioactivity:
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Anticancer Potential: Heterocyclic compounds with similar frameworks have shown cytotoxic activity against tumor cells.
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Anti-inflammatory Properties: Methoxyphenyl groups are known to enhance anti-inflammatory effects.
5.2 Drug Development
The functional groups present in this compound suggest potential as a lead molecule for:
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Enzyme inhibition (e.g., kinases or oxidoreductases).
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Receptor modulation (e.g., GPCRs).
Research Gaps and Future Directions
Despite its promising structure:
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No specific biological activity data for this compound is available.
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Further studies are needed to evaluate its pharmacological properties, including:
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Binding affinities.
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Toxicity profiles.
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Metabolic stability.
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